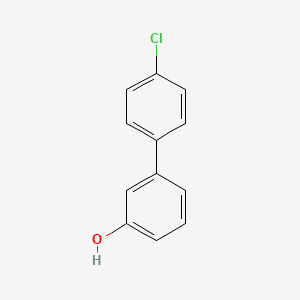

3-(4-Chlorophenyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPDQYWUAVNLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182301 | |

| Record name | 3-Biphenylol, 4'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28023-90-7 | |

| Record name | 3′-Hydroxy-4-chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28023-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Biphenylol, 4'-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028023907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Biphenylol, 4'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 4 Chlorophenyl Phenol and Its Derivatives

Established Synthetic Routes to Biphenyl (B1667301) Phenols

Cross-Coupling Reactions in 3-(4-Chlorophenyl)phenol Synthesis

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the synthesis of biaryl compounds, including this compound. mdpi.comlibretexts.org The Suzuki-Miyaura and Ullmann couplings are two of the most prominent methods employed for this purpose.

The Suzuki-Miyaura coupling is a highly favored method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the requisite starting materials. libretexts.orgyoutube.comyoutube.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgyoutube.com For the synthesis of this compound, two primary pathways are viable:

Reaction of 3-hydroxyphenylboronic acid with 1-bromo-4-chlorobenzene.

Reaction of (4-chlorophenyl)boronic acid with a 3-halophenol (e.g., 3-bromophenol).

The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

The Ullmann reaction , one of the earliest methods for biaryl synthesis, involves the copper-mediated coupling of two aryl halide molecules at elevated temperatures. byjus.comorganic-chemistry.org While effective, the classic Ullmann coupling often requires harsh conditions and stoichiometric amounts of copper. wikipedia.org Modern modifications have led to the development of ligand-assisted, copper-catalyzed Ullmann-type reactions that proceed under milder conditions. organic-chemistry.orgmdpi.com The synthesis of this compound via an Ullmann condensation could involve the coupling of a 3-halophenol with 1-bromo-4-chlorobenzene.

| Reaction | Catalyst | Typical Reactants | Key Advantages | Common Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | Aryl Boronic Acid + Aryl Halide | Mild conditions, high functional group tolerance, low toxicity of boron reagents. libretexts.org | Sensitivity of some boronic acids to reaction conditions. |

| Ullmann Coupling | Copper (metal or salts) | Two Aryl Halides | Effective for electron-deficient halides. | Harsh reaction temperatures, often requires stoichiometric copper, lower functional group tolerance in classic form. wikipedia.org |

Electrophilic Aromatic Chlorination Approaches and Regioselectivity

An alternative synthetic approach involves the direct chlorination of the precursor 3-phenylphenol (B1666291) (also known as 3-hydroxybiphenyl). This pathway falls under the category of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. vedantu.com The success of this method hinges on controlling the regioselectivity of the chlorination to favor the desired 4'-position on the unsubstituted phenyl ring.

The directing effects of the substituents on the 3-phenylphenol backbone govern the position of the incoming electrophile (Cl+).

Hydroxyl (-OH) Group : This is a strongly activating, ortho, para-directing group on its own ring.

Phenyl (-C₆H₅) Group : This group is weakly activating and also directs incoming electrophiles to the ortho and para positions of the ring to which it is attached.

When chlorinating 3-phenylphenol, the substitution occurs on the more activated ring, which is the one bearing the hydroxyl group, or on the unsubstituted phenyl ring. However, to synthesize this compound, chlorination must occur on the unsubstituted ring. The phenyl substituent on the phenol ring directs the incoming chlorine to its ortho or para positions. The para-position (C4') is generally favored due to reduced steric hindrance compared to the ortho-positions (C2' and C6'). Therefore, careful selection of chlorinating agents and reaction conditions is crucial to achieve high regioselectivity for the para-chloro isomer. youtube.com

| Position on Unsubstituted Ring | Electronic Influence | Steric Hindrance | Likelihood of Substitution |

|---|---|---|---|

| ortho (2', 6') | Activated | Moderate | Minor Product |

| meta (3', 5') | Deactivated | Low | Negligible |

| para (4') | Activated | Low | Major Product |

Advanced Functionalization Techniques for Phenolic Scaffolds

Once the core this compound structure is synthesized, advanced functionalization techniques can be employed to create a diverse range of derivatives. Direct C–H bond functionalization has emerged as a powerful tool, allowing for the introduction of new substituents onto the aromatic rings without the need for pre-functionalized starting materials like halides or boronic acids. nih.govnih.gov

These methods are highly attractive due to their atom and step economy. nih.gov For phenolic scaffolds, transition-metal-catalyzed C–H functionalization can selectively target positions ortho to the hydroxyl group. rsc.org This selectivity is often achieved through the formation of a metal-chelate intermediate involving the phenolic oxygen. By selecting the appropriate catalyst and directing group strategy, it is possible to introduce alkyl, aryl, or other functional groups at specific C-H bonds on either of the phenyl rings of this compound, providing access to a library of complex derivatives. researchgate.netrsc.org

Novel Methodologies and Innovations in Synthetic Protocols

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical manufacturing. These innovations are directly applicable to the synthesis of this compound.

Catalytic Systems for Controlled Chlorination

To overcome the regioselectivity challenges in the electrophilic chlorination of 3-phenylphenol, various catalytic systems have been developed. These catalysts are designed to enhance the yield of the desired para-isomer. cardiff.ac.uk

Organocatalysis has shown significant promise in directing electrophilic chlorination. For instance, certain thiourea-based catalysts have been demonstrated to favor the formation of either ortho- or para-chlorinated phenols when using reagents like N-chlorosuccinimide (NCS). scientificupdate.com By forming hydrogen bonds with the phenolic hydroxyl group, these catalysts can sterically block the ortho positions, thereby promoting substitution at the para position. scientificupdate.com

Furthermore, Lewis acids and solid acid catalysts like zeolites can also modulate the reactivity and selectivity of chlorinating agents such as sulfuryl chloride (SO₂Cl₂). cardiff.ac.uk These catalysts can polarize the chlorinating agent, creating a more selective electrophile that preferentially reacts at the sterically accessible and electronically rich para-position. cardiff.ac.uk The use of copper(II) chloride as a catalyst in oxychlorination reactions, where dioxygen acts as the terminal oxidant, represents another selective method. researchgate.net

| Catalyst Type | Example Catalyst | Chlorinating Agent | Typical Selectivity |

|---|---|---|---|

| Organocatalyst | Thiourea derivatives | N-chlorosuccinimide (NCS) | High para-selectivity (up to 20:1 p/o ratio). scientificupdate.com |

| Lewis Acid | Aluminum chloride (AlCl₃) | Sulfuryl chloride (SO₂Cl₂) | Enhanced para-selectivity. cardiff.ac.uk |

| Solid Acid | Zeolites | Sulfuryl chloride (SO₂Cl₂) | Good para-selectivity (e.g., 8:1 p/o ratio). cardiff.ac.uk |

| Transition Metal | Copper(II) chloride (CuCl₂) | Chloride ions / O₂ | High para-selectivity in oxychlorination. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. inovatus.es These principles are increasingly being applied to the synthesis of biaryl compounds.

For Suzuki-Miyaura couplings, significant progress has been made in developing greener protocols. This includes the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. rsc.org Recyclable catalyst systems, such as those immobilized on solid supports or fluorous phases, are also being employed to minimize waste and reduce the cost associated with precious metal catalysts. mdpi.comacs.org

Solvent-free reaction conditions represent another major advancement. acs.org Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive reactions, can produce biphenyls without the need for bulk solvents. rsc.orgmdpi.comrsc.org These solvent-free methods not only reduce waste but can also lead to faster reaction times and different product selectivities compared to solution-phase synthesis. nih.gov Applying these green methodologies to the cross-coupling synthesis of this compound can significantly improve the sustainability of its production. inovatus.es

| Approach | Methodology | Key Environmental Benefits |

|---|---|---|

| Aqueous Media | Performing Suzuki coupling in water or water-based solvent mixtures. rsc.org | Eliminates hazardous organic solvents; simplifies product isolation. |

| Recyclable Catalysts | Using catalysts on solid supports or with fluorous tags for easy separation and reuse. acs.org | Reduces heavy metal waste and overall process cost. mdpi.com |

| Solvent-Free Synthesis | Mechanochemical methods like ball milling. mdpi.comrsc.org | Drastically reduces solvent waste; often increases reaction speed and efficiency. acs.org |

| Ligand-Free Systems | Developing catalytic systems that do not require expensive or toxic phosphine (B1218219) ligands. rsc.org | Simplifies reaction setup and reduces cost and toxicity. |

Ultrasound-Assisted Synthesis and Reaction Optimization

The application of ultrasound in organic synthesis, a field often referred to as sonochemistry, has emerged as a powerful tool for accelerating chemical reactions and improving process efficiency. mdpi.com This green chemistry approach utilizes ultrasonic irradiation (typically 20-100 kHz) to induce acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. mdpi.comresearchgate.net This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates. researchgate.net The primary benefits of ultrasound-assisted synthesis include drastically reduced reaction times, increased product yields, milder reaction conditions, and enhanced product purity, positioning it as an advantageous alternative to conventional heating methods. mdpi.comresearchgate.netnih.gov

While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed, the principles can be applied based on its successful use in related synthetic procedures. For instance, ultrasound irradiation has been effectively employed in the Claisen-Schmidt reaction to synthesize chalcones, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, from the corresponding aldehydes and ketones. materialsciencejournal.org This method offers a fast, economical, and environmentally sustainable pathway to these compounds. mdpi.commaterialsciencejournal.org Similarly, multi-component reactions, which are valuable for building molecular complexity in a single step, are often significantly improved by sonication. Efficient, catalyst-free protocols for synthesizing various heterocyclic compounds in aqueous media have been developed, highlighting the technique's alignment with green chemistry principles. mdpi.com

Reaction optimization in sonochemistry involves several key parameters, including the frequency and power of the ultrasound, reaction temperature, solvent choice, and catalyst system. nih.govmdpi.com For example, in the synthesis of dihydropyrano[2,3-c]pyrazole derivatives, optimizing the temperature from 30 °C to 50 °C under ultrasound irradiation in water improved the yield from 88% to 92%. mdpi.com The choice of solvent is also critical, as its physical properties (e.g., vapor pressure, viscosity) influence the effectiveness of cavitation. Water has proven to be an excellent medium for many ultrasound-assisted reactions. mdpi.com The strategic placement of the reaction flask within the ultrasonic bath is also crucial to ensure it is in the area of maximum energy for optimal results. nih.gov These optimization principles would be directly applicable to developing an efficient, high-yield synthetic route for this compound and its derivatives.

| Benefit | Description | Source(s) |

| Accelerated Reaction Rates | Sonication can reduce reaction times from hours to minutes. | mdpi.comresearchgate.netnih.gov |

| Increased Yields | Higher conversion of reactants to products is often observed. | researchgate.netnih.govmdpi.com |

| Milder Conditions | Reactions can often be conducted at lower temperatures and pressures. | researchgate.netnih.gov |

| Green Chemistry | Promotes the use of environmentally benign solvents like water and reduces energy consumption. | mdpi.commdpi.com |

| Improved Purity | Often leads to cleaner reactions with fewer by-products. | researchgate.net |

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization of a lead compound is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR). By modifying the core structure of this compound, new analogues can be synthesized to probe interactions with biological targets, optimize pharmacokinetic properties, and enhance therapeutic efficacy. Key strategies include modification of the phenolic hydroxyl group, formation of amide linkages, and incorporation of diverse heterocyclic rings.

Synthesis of Phenol-Ether Derivatives

The conversion of the phenolic hydroxyl group of this compound into an ether linkage is a common strategy to investigate the role of this hydrogen-bond donor in biological interactions. The most prevalent method for synthesizing such diaryl ethers is the Ullmann condensation. mdpi.com This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base. mdpi.comgoogle.com

The synthesis of a substituted diphenyl ether, for example, can be achieved by heating a mixture of a phenol (e.g., 4-chlorophenol) and a haloarene (e.g., 3,4-dichloronitrobenzene) with a base like potassium hydroxide (B78521) (KOH) and a copper catalyst. nih.gov The reaction conditions can be optimized by varying the copper source (e.g., CuI), adding ligands such as picolinic acid, and selecting an appropriate solvent. mdpi.com For instance, the synthesis of 3-(p-substituted aryloxy) phenols has been accomplished by reacting resorcinol (B1680541) with aryl iodides using a CuI/picolinic acid catalytic system. mdpi.com This methodology provides a direct route to ether derivatives of this compound, allowing for the introduction of a wide array of aryl or alkyl groups to modulate properties like lipophilicity and steric bulk.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Source(s) |

| Phenol | m-Dichlorobenzene | Cuprous chloride, K2CO3 | Chloro-diphenyl ether | google.com |

| 4-Chlorophenol (B41353) | 3,4-Dichloronitrobenzene | Copper, KOH | Chloro-phenoxy nitrobenzene | nih.gov |

| Resorcinol | Aryl Iodide | CuI, Picolinic acid, K2CO3 | Aryloxy phenol | mdpi.com |

| 3-Methoxyphenol | 4-Iodophenol | CuI, Picolinic acid, K2CO3 | Methoxy-phenoxy phenol | mdpi.com |

Formation of Amide Linkages for Novel Compounds

Introducing an amide bond is a highly effective strategy for creating novel derivatives with diverse biological activities, as the amide group can act as both a hydrogen-bond donor and acceptor. mdpi.com Phenol amides, or hydroxycinnamic acid amides, are a class of natural products known for their antioxidant and anti-inflammatory properties. mdpi.com The synthesis of amide derivatives from a phenolic precursor like this compound generally involves coupling it with a carboxylic acid or an amine.

One common approach involves reacting the phenolic compound with a suitable amine in the presence of a coupling agent or by first converting the carboxylic acid partner to a more reactive species like an acyl chloride. niscpr.res.in For example, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) was achieved by reacting 3-chloro-4-(4´-chlorophenoxy)aminobenzene with 3,5-diiodosalicylic acid, where the carboxylic acid was converted to its acid chloride in situ using phosphorus trichloride (B1173362) (PCl3). nih.gov This method facilitates amide bond formation under relatively mild conditions. nih.gov Another strategy is to first introduce an amine to the phenolic core, which can then be acylated. The synthesis of various phenol amides highlights the versatility of these coupling reactions for generating libraries of compounds for SAR studies. mdpi.com

| Amide Synthesis Strategy | Reactants | Reagents/Conditions | Resulting Compound Class | Source(s) |

| In Situ Acyl Chloride Formation | Aminoether + Salicylic Acid | PCl3, Xylene, 110 °C | Salicylanilide | nih.gov |

| Acyl Chloride Reaction | trans-4-Nitro cinnamoyl chloride + Diamine | THF, Triethylamine, 25 °C | bis-Acrylamide | niscpr.res.in |

| Ester Hydrazinolysis | Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydrazine (B178648) Hydrate | Propanoic Acid Hydrazide | researchgate.net |

| Direct Amidation | Hydroxycinnamic Acid + Amine | Coupling Agents | Phenol Amide | mdpi.com |

Heterocyclic Ring Incorporations and Modifications

The incorporation of heterocyclic rings into the this compound scaffold is a powerful strategy for generating novel chemical entities with unique three-dimensional structures and electronic properties. Heterocycles are prevalent in pharmaceuticals and can significantly influence a molecule's biological activity, solubility, and metabolic stability. A wide variety of heterocyclic systems can be synthesized from precursors containing the 4-chlorophenyl moiety.

Five-Membered Rings:

1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles: These rings can be synthesized starting from 4-chlorobenzoic acid. The acid is converted through several steps, including esterification and reaction with hydrazine hydrate, into a key thiol intermediate, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. mdpi.com This intermediate can be further derivatized to produce a range of sulfonamides. mdpi.com Similarly, oxadiazole analogues can be prepared from precursors like 2-amino-4-chlorophenol. nih.gov

Imidazoles: Multi-substituted imidazoles can be prepared via a one-pot reaction. For instance, 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol was synthesized by refluxing benzil, 4-ethylaniline, and 5-chloro-2-hydroxybenzaldehyde with ammonium (B1175870) acetate (B1210297) in glacial acetic acid. nih.goviucr.org

Pyrroles and Pyrazoles: Pyrrole derivatives can be formed from precursors like 3-[(4-chlorophenyl)sulfonyl]propane hydrazide by reacting it with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid. The same hydrazide precursor can be reacted with acetylacetone (B45752) to yield pyrazole (B372694) derivatives. researchgate.net

Thiazoles: Hybrid molecules containing both thiazole (B1198619) and triazine rings have been synthesized. The core structure, 2-amino-4-(4-chlorophenyl)thiazole, serves as a key building block for further elaboration. nih.gov

Six-Membered Rings:

Triazines: S-triazine derivatives can be synthesized via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with amino-functionalized 4-chlorophenylthiazole precursors. nih.gov

These examples demonstrate the chemical tractability of the 4-chlorophenyl motif for constructing a diverse array of complex heterocyclic derivatives, which is essential for comprehensive SAR exploration.

| Heterocyclic Ring | Synthetic Strategy | Key Precursor(s) | Source(s) |

| 1,3,4-Thiadiazole | Multi-step synthesis involving cyclization | 4-Chlorobenzoic acid | mdpi.com |

| 1,3,4-Oxadiazole | Multi-step synthesis from nitrophenol | 4-Chlorophenol | nih.gov |

| Imidazole | One-pot condensation reaction | 5-Chloro-2-hydroxybenzaldehyde, Benzil, Aniline | nih.goviucr.org |

| Pyrrole | Reaction of a hydrazide with a diketone equivalent | 3-[(4-Chlorophenyl)sulfonyl]propane hydrazide | researchgate.net |

| Thiazole | Hantzsch thiazole synthesis followed by substitution | 4-Chloroacetophenone, Thiourea | nih.gov |

| s-Triazine | Nucleophilic substitution | 2,4,6-Trichloro-1,3,5-triazine, Amino-thiazole | nih.gov |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

Efforts to locate the spectroscopic characterization of this compound, also known by its alternative name 3-hydroxy-4'-chlorobiphenyl, were unsuccessful. Searches for its synthesis and subsequent structural elucidation, which would typically include the necessary spectral data, did not yield any specific results for this particular isomer. While spectral information for related compounds such as 4-chlorophenol, 3-chlorophenol, and other chlorinated biphenyl derivatives is available, this information is not applicable to the unique structure of this compound.

Consequently, the creation of an article with the specified detailed sections and data tables on the advanced spectroscopic characterization and structural elucidation of this compound is not possible at this time due to the absence of the foundational experimental data in the scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, thereby offering a detailed three-dimensional representation of the molecule in the solid state.

A hypothetical data table for the crystallographic analysis of 3-(4-Chlorophenyl)phenol is presented below to illustrate the type of information that would be obtained.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 95.67 |

| γ (°) | 90 |

| Volume (ų) | 1025.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.325 |

| R-factor (%) | 4.5 |

Note: The data in this table is hypothetical and serves as an example of the parameters determined through X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene (B151609) rings. The electronic transitions would primarily be of the π → π* type, associated with the conjugated π-electron system of the biphenyl (B1667301) core. The position and intensity of the absorption bands would be influenced by the presence of the hydroxyl (-OH) and chloro (-Cl) substituents.

Specific experimental UV-Vis spectral data for this compound is not prominently reported in the available literature. However, a typical analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and recording the absorbance as a function of wavelength. The resulting spectrum would provide valuable information on the electronic properties of the molecule.

An illustrative data table for the UV-Vis spectroscopic analysis of this compound is provided below.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition |

| Ethanol | ~260 | ~15,000 | π → π |

| Cyclohexane | ~258 | ~14,500 | π → π |

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds.

Computational Chemistry and Theoretical Investigations of 3 4 Chlorophenyl Phenol

Density Functional Theory (DFT) Applications in Molecular Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 3-(4-Chlorophenyl)phenol. nih.gov This method is favored for its balance of computational cost and accuracy in describing electronic systems. nih.gov DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), are used to model a wide array of molecular properties. materialsciencejournal.orgpnrjournal.comajchem-a.com

The first step in most computational studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating key structural parameters.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates typical parameters that would be determined through DFT calculations. Actual values would be dependent on the specific level of theory and basis set used.

| Parameter | Description | Typical Value Range |

| C-C (inter-ring) | Bond length between the two phenyl rings | 1.48 - 1.50 Å |

| C-O | Bond length of the phenolic C-O bond | 1.36 - 1.38 Å |

| O-H | Bond length of the hydroxyl group | 0.96 - 0.98 Å |

| C-Cl | Bond length of the carbon-chlorine bond | 1.74 - 1.76 Å |

| Dihedral Angle | Torsional angle between the two phenyl rings | 30° - 45° |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals and are critical for understanding chemical reactivity. sapub.org

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sapub.org For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, particularly involving the oxygen atom's lone pairs. The LUMO is often distributed across the π-system of both rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. sapub.org A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com This gap is instrumental in determining the molecule's electrical transport properties and its tendency to undergo charge transfer interactions. sapub.org

Table 2: Frontier Molecular Orbital (FMO) Properties (Illustrative) This table shows representative data obtained from FMO analysis. The specific energies are highly dependent on the computational method.

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are plotted on the molecule's electron density surface and are color-coded to indicate different regions of electrostatic potential. wolfram.com

MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically found around electronegative atoms and are susceptible to electrophilic attack. In this compound, the region around the phenolic oxygen atom would be strongly negative.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strongly positive potential.

Green Regions: Represent areas of neutral or near-zero potential, often associated with nonpolar parts of the molecule like the carbon backbone of the phenyl rings.

The MEP map for this compound would clearly show the electron-donating character of the hydroxyl group and the electron-withdrawing nature of the chlorine atom, influencing the reactivity of the respective phenyl rings. researchgate.net

DFT calculations can be used to predict various thermodynamic properties by performing frequency calculations on the optimized geometry. nih.gov These calculations provide insights into the stability and energy of the molecule under different conditions. Key thermodynamic parameters that can be computed include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process.

These properties are often calculated at a standard temperature (e.g., 298.15 K) and can be used to predict the outcomes of chemical reactions involving this compound. imist.ma For instance, the calculated enthalpy of formation (ΔfH°) provides a measure of the molecule's stability relative to its constituent elements. chemeo.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For this compound, an MD simulation could reveal the flexibility of the bond connecting the two phenyl rings and the rotational freedom of the hydroxyl group. researchgate.net By simulating the molecule in different environments, such as in a vacuum or solvated in water, researchers can understand how intermolecular interactions influence its conformational preferences and dynamic behavior. researchgate.net This information is particularly useful for understanding how the molecule might interact with biological receptors or other chemical species in a real-world system.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. explorationpub.com

If this compound were part of a series of related compounds tested for a specific biological effect (e.g., toxicity or enzyme inhibition), a QSAR study could be developed. nih.gov The process would involve:

Descriptor Calculation: Computing various electronic, steric, and hydrophobic descriptors for this compound and its analogues. These can include parameters derived from DFT calculations like HOMO/LUMO energies, dipole moment, and atomic charges, as well as topological indices.

Model Building: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that links the descriptors to the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or less toxic compounds. explorationpub.com The interpretation of the model can also provide valuable insights into the structural features that are most important for the molecule's activity. nih.gov

In Silico Prediction of Biological Activity

In silico methods, which utilize computer simulations and computational models, are pivotal in modern drug discovery and chemical research for predicting the potential biological activities of molecules before their synthesis and experimental testing. These predictions are based on the molecule's structural and electronic properties, comparing them against databases of known active compounds and biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and machine learning algorithms are commonly employed to forecast activities ranging from antimicrobial and anticancer to enzyme inhibition and receptor agonism/antagonism.

A comprehensive search of scientific literature and chemical databases was conducted to identify studies focused on the in silico prediction of biological activity for the specific compound this compound. Despite the availability of computational studies on various related biphenyl (B1667301), phenol, and chlorophenol derivatives, no specific research detailing the predicted biological activity profile for this compound could be located. The existing body of computational research tends to focus on other isomers or more complex molecules containing the chlorophenyl and phenol moieties within a larger structural framework. Therefore, data on the predicted therapeutic or biological effects of this compound derived from computational screening is not available in the reviewed literature.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most frequently used to predict the binding mode of a small molecule ligand to the active site of a protein or nucleic acid target. By simulating the ligand-target interaction, researchers can estimate the binding affinity, identify key interacting amino acid residues, and elucidate the potential mechanism of action at a molecular level. The results, often expressed as a binding energy or docking score, are crucial for prioritizing candidates for further experimental validation.

Environmental Occurrence, Fate, and Ecotoxicological Implications

Sources and Distribution in Environmental Compartments

The environmental occurrence of 3-(4-Chlorophenyl)phenol and other OH-PCBs is a result of both abiotic and biological transformation of PCBs, which were once widely used in industrial applications. nih.govnih.gov

Industrial and municipal wastewater treatment plants (STPs) are significant conduits for the entry of OH-PCBs into aquatic environments. nih.gov While parent PCBs are the primary pollutants, their transformation into hydroxylated metabolites can occur within the treatment process itself. Several studies have detected mono- and dichlorinated OH-PCBs in surface waters receiving effluent from STPs. nih.gov This is attributed to two primary mechanisms: the microbial oxidation of less-chlorinated PCB congeners present in the activated sludge and the potential for hydroxylation of PCBs during advanced oxidation processes used for wastewater treatment. nih.govsmu.ca

Chlorophenols, a related class of compounds, are common contaminants in effluents from a variety of industries, including wood preservation, paper manufacturing, pharmaceuticals, and metal casting. medwinpublishers.comresearchgate.net Similarly, agricultural practices have contributed to the environmental load of these compounds through the use of pesticides and biocides derived from chlorophenols. medwinpublishers.comnih.govdcceew.gov.au Although direct data for this compound is scarce, the presence of its precursors and analogous compounds in these waste streams indicates that industrial and agricultural effluents are primary sources for their formation and distribution in the environment.

A study of surface water and precipitation in Ontario, Canada, detected a range of OH-PCB homolog groups, highlighting their presence in the abiotic environment. The total concentrations of OH-PCBs are detailed in the table below. smu.ca

| Environmental Matrix | Total OH-PCB Concentration Range |

| Surface Water | 0.87 to 130 pg/L |

| Particulate Organic Matter | 230 to 990 pg/g |

| Snow (Total Flux) | <1 to 100 pg/m² |

| Rain (Total Flux) | <1 to 44 pg/m²/day |

This table summarizes the range of total concentrations of hydroxylated polychlorinated biphenyls (OH-PCBs) found in various environmental samples in Ontario, Canada. Data sourced from Ueno et al., 2007. smu.ca

Water disinfection, a critical process for ensuring public health, can inadvertently lead to the formation of halogenated disinfection by-products (DBPs). jhu.edu When water containing natural organic matter, including phenolic compounds, is treated with chlorine, a variety of chlorinated phenols can be formed. nih.govcdc.govunl.pt The reaction proceeds through an electrophilic attack by hypochlorous acid (HOCl) on the aromatic ring of phenol (B47542) precursors, yielding chlorine-substituted products. nih.govnih.gov

While the formation of simple chlorophenols during disinfection is well-documented, it is also a potential pathway for the creation of more complex molecules like OH-PCBs. smu.ca Sources suggest that OH-PCBs could be formed as byproducts during the chlorination or oxidation of biphenyl (B1667301) or biphenylol, which may be present as industrial contaminants in raw water sources. smu.ca Research has identified four main chemical pathways through which chlorination breaks down phenol molecules, creating smaller, potentially harmful compounds. jhu.edu This highlights the chemical complexity of disinfection processes and their potential to generate a wide array of unforeseen byproducts, including chlorinated phenylphenols.

Combustion processes, particularly from municipal and industrial incinerators and coal-fired power plants, are another significant source of chlorinated aromatic compounds. cdc.govunl.pt Trichlorophenols have been specifically identified in the flue gas and fly ash from municipal incinerators. researchgate.netcdc.gov

PCBs, the precursors to this compound, are also found in the combustion products of various materials. A study of fly ash collected from five different coal-fired power plants in North China found total PCB concentrations ranging from 10.93 to 32.06 ng/g. researchgate.net The high temperatures and catalytic conditions present during combustion and in the post-combustion zone can facilitate the transformation of these parent PCBs into other compounds, including their hydroxylated derivatives. The presence of PCBs in fly ash suggests that it is a potential matrix for the formation and subsequent environmental release of OH-PCBs. researchgate.net

| Power Plant ID | Total PCB Concentration (ng/g) |

| CFPP 1 | 10.93 |

| CFPP 2 | 12.35 |

| CFPP 3 | 14.21 |

| CFPP 4 | 10.51 |

| CFPP 5 | 32.06 |

This table shows the total concentrations of 86 polychlorinated biphenyl (PCB) congeners measured in coal fly ash samples from five different coal-fired power plants (CFPPs) in North China. Data sourced from Li et al., 2017. researchgate.net

Environmental Transformation and Degradation Pathways

Once released into the environment, this compound and other OH-PCBs are subject to various transformation and degradation processes that determine their ultimate fate and persistence.

Abiotic degradation involves non-biological chemical and physical processes. For many organic pollutants, including OH-PCBs, photodegradation is a primary abiotic pathway. researchgate.netnih.gov

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is a key environmental fate pathway for PCBs and their hydroxylated derivatives. researchgate.netnih.gov The transformation of parent PCBs into OH-PCBs can occur through photochemical reactions. acs.org

Research on the photochemical transformation of decachlorobiphenyl (B1669993) (PCB-209) on the surface of solid particles, which serves as a model for atmospheric aerosols, has shown that simulated solar irradiation leads to the formation of lower chlorinated PCBs, OH-PCBs, and chlorophenols. researchgate.netnih.gov The primary mechanism involves hydroxyl radicals (•OH) attacking the PCB molecule. researchgate.netnih.gov This pathway is highly favorable, as the activation energy for •OH radical attack on PCB-209 is only 18.12 kJ/mol, which is substantially lower than the energy required to directly break the C-Cl bonds (354.81–359.79 kJ/mol). nih.gov

The process involves several key steps:

Hydroxyl Addition: Hydroxyl radicals directly add to the aromatic ring of the PCB molecule, forming an OH-PCB. researchgate.netnih.gov

Stepwise Hydrodechlorination: The process is also accompanied by the removal of chlorine atoms, which are replaced by hydrogen atoms, leading to the formation of less chlorinated OH-PCBs. researchgate.netnih.gov

Cleavage of C-C Bridge Bond: In some instances, the bond connecting the two phenyl rings can be broken, leading to the formation of chlorophenols. researchgate.netnih.gov

Studies using titanium dioxide (TiO2) as a photocatalyst have also demonstrated the oxidative degradation of PCBs in water, which produces various OH-PCBs as reaction intermediates. acs.org These findings confirm that photodegradation is a significant mechanism for both the formation and subsequent transformation of compounds like this compound in the environment.

| Photodegradation Pathway | Resulting Products |

| Stepwise Hydrodechlorination | Lower chlorinated PCBs |

| Hydroxyl Addition | Hydroxylated PCBs (OH-PCBs) |

| C-C Bridge Bond Cleavage | Chlorophenols |

This table outlines the main products formed during the photochemical transformation of decachlorobiphenyl (PCB-209) on solid/air interfaces under simulated solar irradiation. Data sourced from Liu et al., 2019. researchgate.netnih.gov

Biotic Degradation Processes

The breakdown of chlorophenols by microorganisms is a key process in their removal from the environment. Both bacteria and fungi have been shown to degrade various chlorophenols. researchgate.netnih.gov The efficiency of microbial degradation is often dependent on the number and position of chlorine atoms on the phenol ring. frontiersin.org Generally, resistance to biodegradation increases with a higher degree of chlorination. nih.gov

Aerobic biodegradation of lower chlorinated phenols often starts with an attack by monooxygenases, leading to the formation of chlorocatechols as initial intermediates. researchgate.net In contrast, polychlorinated phenols are typically converted to chlorohydroquinones. researchgate.net Some microorganisms, including fungi, can also co-metabolize chlorinated phenols. researchgate.net

Anaerobic degradation of chlorophenols can occur through reductive dechlorination, where chlorine atoms are removed from the aromatic ring. researchgate.net This process is particularly important for highly chlorinated phenols and can lead to the formation of less chlorinated and more readily degradable compounds. nih.gov

The biodegradation of chlorophenols proceeds through a series of intermediate metabolites. For monochlorophenols, chlorocatechols are common intermediates in bacterial degradation pathways. nih.gov For example, the degradation of 4-chlorophenol (B41353) can proceed through the formation of 4-chlorocatechol. researchgate.netnih.gov

Further degradation of these catechols can involve ring cleavage, leading to the formation of various organic acids. nih.gov In some degradation pathways, hydroquinone (B1673460) has also been identified as an intermediate. nih.gov The specific intermediates formed can depend on the microorganism and the environmental conditions.

Several environmental factors can influence the rate at which microorganisms degrade chlorophenols. These include:

pH: The pH of the environment can affect both the availability of the chlorophenol to the microorganism and the activity of the degrading enzymes.

Organic Matter: The presence of other organic matter can sometimes enhance the biodegradation of chlorophenols through co-metabolism, where the microorganism utilizes another substrate for growth while incidentally degrading the chlorophenol. nih.gov

Chlorine Content: The number and position of chlorine atoms on the phenol ring significantly impact biodegradability. frontiersin.org Generally, compounds with fewer chlorine atoms are degraded more readily. nih.gov The position of the chlorine atom is also critical; for example, meta-substituted chlorophenols can be more difficult for some enzymes to degrade. nih.gov

Temperature: Temperature affects microbial activity and, consequently, the rate of biodegradation. Higher temperatures, up to a certain optimum, can increase degradation rates. e3s-conferences.org

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, etc.), while bioconcentration specifically refers to uptake from water. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow).

Chlorophenols are generally considered to have a low to moderate potential for bioconcentration. nih.gov Their relatively low bioconcentration factors (BCFs), typically less than 1,000, and short biological half-lives suggest they are unlikely to biomagnify significantly within aquatic food chains. nih.gov However, the bioaccumulation potential can increase with the degree of chlorination. nih.gov For instance, tetrachlorophenols would be expected to have a greater potential to biomagnify than less chlorinated phenols based on their physical properties. nih.gov

Studies have shown that related compounds, such as polychlorinated hydroxydiphenyl ethers (impurities in chlorophenol formulations), can be bioavailable and accumulate in aquatic organisms like mussels and oligochaete worms. nih.gov This highlights the potential for compounds structurally similar to this compound to enter and persist in food webs.

Ecotoxicological Impact Assessment

Aquatic Toxicity to Organisms (e.g., Fish Kills)

No specific studies detailing the acute or chronic toxicity of this compound to various aquatic organisms, such as fish, invertebrates, or algae, were identified. Consequently, crucial metrics like LC50 (lethal concentration for 50% of a population) values, which are fundamental to assessing the risk of events like fish kills, are not available for this specific compound.

Persistence and Refractoriness in the Environment

Information regarding the environmental persistence of this compound, including its half-life in different environmental compartments (water, soil, sediment), is not documented in the reviewed literature. Data on its resistance to biodegradation and photodegradation are also absent, making it impossible to determine how long this compound might remain in the environment and exert potential toxic effects.

Potential for Increased Toxicity of Degradation Products

There is no available research on the specific degradation pathways of this compound. Therefore, its degradation products have not been identified, and their potential toxicity relative to the parent compound remains unknown. The transformation of chlorophenols can sometimes result in byproducts with increased toxicity, a critical aspect of a comprehensive ecotoxicological assessment that cannot be addressed for this compound.

Due to the absence of this specific and essential data, it is not possible to generate the requested thorough, informative, and scientifically accurate article focusing solely on the ecotoxicological implications of this compound. Further empirical research is required to fill these knowledge gaps and enable a proper environmental risk assessment of this compound.

Analytical Chemistry Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate 3-(4-Chlorophenyl)phenol from the sample matrix and concentrate it to a level suitable for detection.

Solid Phase Extraction (SPE) is a widely employed technique for the pre-concentration and cleanup of chlorophenols, including this compound, from aqueous samples. This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample. Non-polar reversed-phase sorbents with a silica (B1680970) base were among the first materials used for SPE of phenolic compounds from water samples. nih.gov The choice of sorbent is crucial for achieving high recovery rates. For chlorophenols, various sorbents such as silica-based, polymeric, and carbon-based materials have been utilized. nih.gov The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate organic solvent. This process not only concentrates the analyte but also removes matrix components that could interfere with subsequent analysis.

To improve the chromatographic behavior and enhance the sensitivity of detection, especially for gas chromatography, this compound is often chemically modified through derivatization. This process typically involves converting the polar phenolic hydroxyl group into a less polar, more volatile derivative.

Pentafluorobenzyl Bromide (PFBBr) Derivatization:

Derivatization with pentafluorobenzyl bromide (PFBBr) is a common strategy for the analysis of phenols by gas chromatography with electron capture detection (GC-ECD). The reaction involves the formation of a pentafluorobenzyl ether, which is highly responsive to the electron capture detector, thereby significantly lowering the detection limits. This technique is particularly useful for trace-level analysis of halogenated phenols in environmental samples. nih.gov The derivatization is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the reaction.

Acetylation:

Acetylation is another effective derivatization technique where the hydroxyl group of this compound is converted into an acetate (B1210297) ester using reagents like acetic anhydride (B1165640) or acetyl chloride. thermofisher.com This process increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. oup.comoup.com The reaction is often performed in an alkaline medium to facilitate the formation of the phenolate (B1203915) ion, which is more reactive towards the acetylating agent. oup.com The resulting acetylated derivative can be readily extracted into an organic solvent for subsequent GC analysis.

Silylation:

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. nih.govresearchgate.net The resulting TMS ether is more volatile and thermally stable than the parent phenol (B47542), leading to improved peak shape and resolution in GC analysis. nih.govresearchgate.net Silylation is a rapid and efficient derivatization method that is widely used for the GC-MS analysis of a broad range of phenolic compounds. nih.gov

Table 1: Common Derivatization Strategies for this compound

| Derivatization Reagent | Derivative Formed | Purpose | Analytical Technique |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ether | Enhances sensitivity for ECD | Gas Chromatography (GC-ECD) |

| Acetic Anhydride / Acetyl Chloride | Acetate ester | Increases volatility and thermal stability | Gas Chromatography (GC) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability | Gas Chromatography-Mass Spectrometry (GC-MS) |

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical process, providing the necessary separation of this compound from other components in the sample extract.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of this compound, especially after derivatization, GC is a preferred method.

Flame Ionization Detector (FID): The Flame Ionization Detector is a universal detector for organic compounds. While it can be used for the analysis of derivatized this compound, its sensitivity may not be sufficient for trace-level analysis.

Electron Capture Detector (ECD): The Electron Capture Detector is highly sensitive to compounds containing electronegative atoms, such as halogens. Therefore, GC-ECD is an excellent choice for the analysis of the native this compound or, more commonly, its PFBBr derivative, allowing for very low detection limits. oup.comepa.gov

Mass Spectrometry (MS): When coupled with a mass spectrometer, GC provides not only quantitative information but also structural confirmation of the analyte. GC-MS is a highly specific and sensitive technique for the analysis of derivatized this compound, with silylated derivatives being commonly analyzed by this method. nih.govresearchgate.net The mass spectrum of the derivative provides a unique fragmentation pattern that can be used for unambiguous identification.

Table 2: Gas Chromatography (GC) Methods for Chlorophenol Analysis

| Detector | Derivatization | Typical Column | Advantages |

| Flame Ionization (FID) | Acetylation, Silylation | DB-5, HP-5 | Universal detector, robust |

| Electron Capture (ECD) | PFBBr, Acetylation | DB-5, DB-1701 | High sensitivity to halogenated compounds |

| Mass Spectrometry (MS) | Silylation, Acetylation | DB-5ms, TG-Dioxin | High specificity and sensitivity, structural confirmation |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. However, derivatization can be employed to enhance detection sensitivity.

UV Detector: HPLC with UV detection is a common method for the analysis of phenolic compounds, as the aromatic ring of this compound absorbs UV light. jcsp.org.pkresearchgate.netscirp.org The selection of the detection wavelength is crucial for achieving optimal sensitivity and selectivity.

Fluorescence Detector: To enhance sensitivity, this compound can be derivatized with a fluorescent labeling agent. jcsp.org.pkscirp.org This pre-column derivatization converts the non-fluorescent phenol into a highly fluorescent derivative, which can then be detected with high sensitivity by a fluorescence detector. scirp.orgscirp.org

Electrochemical Detector: Electrochemical detection is a highly sensitive and selective technique for the analysis of electroactive compounds like phenols. researchgate.net The phenolic hydroxyl group can be oxidized at a specific potential, and the resulting current is proportional to the analyte concentration. researchgate.net

Table 3: High-Performance Liquid Chromatography (HPLC) Methods for Chlorophenol Analysis

| Detector | Derivatization | Typical Column | Mobile Phase |

| UV/Vis | None or with UV-absorbing agent | C18, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water with acid |

| Fluorescence | With fluorescent labeling agent | C18 | Acetonitrile/Water |

| Electrochemical | None | C18 | Acetonitrile/Buffer |

Capillary Electrophoresis for Phenol Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org CE has been successfully applied to the separation of various chlorophenol isomers. nih.govnih.gov By optimizing parameters such as the background electrolyte composition, pH, and the use of additives like cyclodextrins, baseline separation of closely related isomers can be achieved. nih.govnih.gov Detection in CE is typically performed using UV-Vis absorbance, where a section of the capillary itself serves as the detection cell. wikipedia.org While not as commonly used as GC and HPLC for routine analysis of this compound, CE offers advantages in terms of high separation efficiency and low sample and reagent consumption. wikipedia.org

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), serves as the cornerstone for the definitive identification and quantification of this compound, a member of the hydroxylated polychlorinated biphenyl (B1667301) (OH-PCB) class of compounds. The choice between GC-MS and LC-MS often depends on the sample matrix, required sensitivity, and whether derivatization is employed.

GC-MS is a well-established technique for analyzing OH-PCBs. nih.gov To improve volatility and chromatographic performance, this compound is typically derivatized prior to analysis. researchgate.net A common derivatization agent is diazomethane, which converts the phenolic hydroxyl group into a more stable methyl ether (a methoxy-PCB or MeO-PCB). nih.gov Analysis is then performed using a GC system coupled to a mass spectrometer, often a triple quadrupole instrument, operating in the positive electron ionization (EI) mode. nih.gov For quantification, multiple reaction monitoring (MRM) is highly effective, providing excellent selectivity and sensitivity by tracking specific precursor-to-product ion transitions. nih.gov Initial identification of unknown OH-PCBs can be achieved using selected ion monitoring (SIM) to screen for characteristic chlorine isotope patterns, followed by confirmation using product ion scans to compare fragmentation patterns against known standards. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the advantage of analyzing this compound directly without the need for derivatization. researchgate.netnih.gov This approach typically uses an ultra-performance liquid chromatography (UPLC) system for high-resolution separation. nih.gov The analyte is then detected by a tandem mass spectrometer, such as a triple quadrupole, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, usually operating in negative ion mode to deprotonate the phenolic group. researchgate.net The high selectivity of MS/MS detection is crucial for minimizing interferences from complex biological and environmental matrices. nih.govnih.gov Isotope dilution methods, where a stable isotope-labeled version of the analyte is spiked into the sample, are frequently used to ensure accurate quantification by correcting for matrix effects and variations in extraction recovery. nih.govunam.mx

Detection Limits, Sensitivity, and Reproducibility in Environmental and Biological Matrices

The analytical performance for this compound is characterized by low detection limits, high sensitivity, and good reproducibility, which are essential for its measurement at trace levels in complex samples. While data for the specific isomer this compound is not always individually reported, validated methods for the broader class of OH-PCBs in various matrices provide a strong indication of expected performance.

Method detection limits (MDLs) and limits of quantification (LOQs) are influenced by the sample matrix, extraction efficiency, and the analytical instrumentation used. For instance, in contaminated sediments, the median LOQ for known OH-PCBs has been reported as 0.03 ng/g. nih.gov In animal-derived food products, a UPLC-MS/MS method demonstrated impressive sensitivity, with LODs in the range of 0.003–0.010 µg/kg and LOQs between 0.009–0.030 µg/kg. nih.gov These low detection levels are critical for assessing exposure and environmental contamination.

Reproducibility is a key parameter in method validation, typically assessed by the relative standard deviation (RSD) of replicate measurements. For the analysis of OH-PCBs in animal tissues, methods have achieved RSDs of less than 18.4%, demonstrating consistent and reliable performance. nih.gov Accuracy, often measured through spike-recovery experiments, is also a critical metric. Validated methods report average recoveries ranging from 76.7% to 116.5% in complex food matrices, indicating that the analytical procedures can effectively extract and quantify the target compounds with minimal loss or enhancement due to matrix effects. nih.gov The complexity of biological matrices like blood plasma or adipose tissue can introduce significant challenges, such as ion suppression in LC-MS, making robust sample preparation and the use of internal standards essential for achieving reliable and reproducible results. nih.govunam.mxmdpi.com

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reproducibility (%RSD) | Recovery (%) | Source |

|---|---|---|---|---|---|---|

| Animal-Derived Food | UPLC-MS/MS | 0.003–0.010 µg/kg | 0.009–0.030 µg/kg | <18.4% | 76.7–116.5% | nih.gov |

| Contaminated Sediments | GC-MS | Not Reported | Median of 0.03 ng/g | Not Reported | Not Reported | nih.gov |

| Blood Plasma | HPLC-ESI-MS/MS | 1.5–4 pg/g | Not Reported | <8.7% | Not Reported | researchgate.net |

Quality Control and Assurance in Chlorophenol Analysis

Rigorous quality control (QC) and quality assurance (QA) protocols are fundamental to generating reliable and defensible data in the analysis of this compound and related compounds. cdc.gov These procedures are integrated into every stage of the analytical process, from sample collection to final data reporting, to monitor and control for potential errors. cdc.govedqm.eu

A comprehensive QA/QC program for analyzing OH-PCBs typically includes the following components:

Method Blanks: A sample of a clean matrix, free of the analyte, is processed and analyzed in the same manner as the field samples. This is done to check for contamination from reagents, glassware, or the laboratory environment. cdc.gov

Internal Standards and Surrogate Compounds: Isotopically labeled standards (e.g., ¹³C₁₂-labeled OH-PCBs) are added to every sample, standard, and blank before extraction. nih.govunam.mx These surrogates are used to monitor the efficiency of the extraction and cleanup steps for each individual sample. Other internal standards may be added just before instrumental analysis to correct for variations in instrument response. nih.gov

Calibration: The instrument is calibrated using a series of standards of known concentrations to establish a calibration curve. The linearity of this curve is assessed, often requiring a coefficient of determination (R²) greater than 0.99. arlok.com Continuing calibration verification standards are analyzed periodically throughout an analytical run to ensure the instrument's response remains stable.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known quantity of the analyte is added to a replicate field sample before extraction. The recovery of the spike is calculated to assess method accuracy and potential matrix interferences. Analyzing a duplicate spike provides information on method precision. edqm.eu

Laboratory Control Samples (LCS): A clean matrix is spiked with a known amount of the analyte and is carried through the entire analytical procedure. The recovery of the analyte in the LCS is used to monitor the performance of the method as a whole, independent of any specific sample matrix.

Data Validation: All data are formally reviewed and validated according to established guidelines, such as those from the U.S. Environmental Protection Agency (EPA), to ensure that all QC criteria are met. cdc.gov This includes verifying mass spectral identifications, checking calibration data, and ensuring that all QC sample results are within acceptable limits. cdc.gov

| QC Parameter | Purpose | Typical Acceptance Criteria | Source |

|---|---|---|---|

| Method Blank | Assess laboratory contamination | Below the Limit of Detection (LOD) | cdc.gov |

| Surrogate Standards | Monitor extraction efficiency for each sample | Typically 70-130% recovery, but method-specific | nih.govunam.mx |

| Calibration Curve Linearity | Ensure accurate quantification across a range of concentrations | Coefficient of determination (R²) > 0.99 | arlok.com |

| Matrix Spike Recovery | Evaluate method accuracy in the sample matrix | Typically 70-130%, but matrix-dependent | edqm.eu |

| Matrix Spike Duplicate RPD | Evaluate method precision in the sample matrix | Relative Percent Difference (RPD) typically <20-30% | edqm.eu |

| Laboratory Control Sample | Monitor overall method performance and accuracy | Recovery within established laboratory control limits | edqm.eu |

Mechanistic Studies of Bioactivity and Environmental Transformations

Molecular Target Identification and Binding Interactions

Direct molecular targets for 3-(4-Chlorophenyl)phenol have not been extensively characterized in the literature. However, based on studies of related chlorophenolic compounds, several potential interactions can be inferred. Chlorophenols are known to be toxic compounds that can readily penetrate biological membranes like skin and epithelium, leading to cellular damage and necrosis. nih.gov

A primary mechanism of toxicity for many phenolic compounds is the uncoupling of oxidative phosphorylation in mitochondria. This process involves the disruption of the proton gradient across the inner mitochondrial membrane, which in turn inhibits the production of ATP. researchgate.net The molecular basis for this is the ability of the phenolic hydroxyl group to act as a protonophore.

Furthermore, the metabolic activation of chlorophenols can lead to the formation of electrophilic metabolites, such as quinones. nih.gov These reactive intermediates are capable of binding covalently to cellular nucleophiles, including macromolecules like proteins and DNA, forming adducts that can disrupt their normal function. nih.govoup.com The cancer development in individuals exposed to chlorophenols is associated with their microsomal activation by cytochrome P450 enzymes, which convert these xenobiotics into reactive electrophilic forms. nih.gov

Elucidation of Signaling Pathway Modulation

Specific signaling pathways modulated by this compound have not been delineated. However, research on a synthetic derivative, rafoxanide (B1680503), which contains a similar 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) structure, provides insight into potential targets. Studies have shown that rafoxanide can promote apoptosis and autophagy in cancer cells by suppressing the PI3K/Akt/mTOR pathway. nih.gov Additionally, it has been observed to trigger apoptosis and cell cycle arrest by enhancing DNA damage responses and suppressing the p38 MAPK pathway in multiple myeloma cells. nih.gov While these findings are for a more complex derivative, they highlight signaling cascades that are sensitive to this class of chemical structures.

Enzyme Kinetic Studies of Inhibition

While kinetic studies on the inhibition of enzymes specifically by this compound are not available, extensive research has been conducted on the inhibitory effects of other chlorophenols on crucial drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov These studies provide a strong basis for predicting similar activity for this compound.

Research using human liver microsomes has demonstrated that various trichlorophenols (TCPs) and tetrachlorophenols (TeCPs) are potent inhibitors of several CYP isoforms, most notably CYP2C8, CYP2C9, and CYP3A4. nih.govnih.gov The inhibition of these enzymes can significantly alter the metabolism of other xenobiotics and endogenous compounds, leading to potential toxicological consequences.

For instance, studies have shown that trichlorophenols, tetrachlorophenols, and pentachlorophenol (B1679276) (PCP) strongly inhibit CYP2C8 and CYP2C9. nih.gov The mode of inhibition can be competitive, where the inhibitor vies with the substrate for the enzyme's active site, or non-competitive, where it binds to a different site. nih.gov For example, 2,3,4,6-TeCP and PCP exhibit non-competitive inhibition towards CYP2C8, while 2,4,6-TCP, 2,3,4,6-TeCP, and PCP show competitive inhibition towards CYP2C9. nih.gov

The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), with lower values indicating greater potency.

| Inhibitor (Chlorophenol) | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|---|

| 2,3,4,6-TeCP | CYP2C8 | 27.3 | 51.51 | Non-competitive |

| PCP | CYP2C8 | 12.3 | 22.28 | Non-competitive |

| 2,4,6-TCP | CYP2C9 | 30.3 | 37.86 | Competitive |

| 2,3,4,6-TeCP | CYP2C9 | 5.8 | 7.27 | Competitive |

| PCP | CYP2C9 | 2.2 | 0.68 | Competitive |

| 2,3,4-TCP | CYP3A4 | - | 26.4 | Non-competitive |

| 3,4,5-TCP | CYP3A4 | - | 13.5 | Non-competitive |

| 2,3,4,5-TeCP | CYP3A4 | - | 8.8 | Non-competitive |

Data derived from studies on various chlorophenols. nih.govnih.gov This table illustrates the potential inhibitory activity of the chlorophenol class of compounds on key metabolic enzymes.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

The biotransformation and degradation of chlorophenols and structurally related aromatic compounds are frequently associated with the generation of reactive oxygen species (ROS). researchgate.net The metabolism of these xenobiotics, often catalyzed by monooxygenases and dioxygenases, can lead to the production of ROS. researchgate.net This increase in ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress.

Oxidative stress is a key mechanism in the toxicity of many chlorophenols. For example, the metabolism of pentachlorophenol (PCP) is known to generate tetrachloro-1,4-benzoquinone and tetrachloro-1,2-benzoquinone via semiquinone radical intermediates. nih.gov The redox cycling of these quinoid metabolites is a significant source of ROS, which is believed to play a crucial role in PCP-induced genotoxicity and hepatotoxicity. nih.govresearchgate.net

Similarly, the oxidative metabolism of lower chlorinated biphenyls (PCBs), which share the biphenyl (B1667301) backbone with this compound, has been shown to generate ROS, contributing to subsequent DNA damage. oup.com The formation of ROS has also been directly observed during the degradation of 4-chlorophenol (B41353). researchgate.net Therefore, it is highly probable that the metabolism of this compound also induces oxidative stress through the generation of ROS.

DNA Damage and Genotoxicity Mechanisms

Chlorophenols are recognized as a class of compounds with genotoxic potential, capable of causing DNA damage, which can lead to mutations and carcinogenicity. nih.govresearchgate.net The genotoxicity of these compounds is often not caused by the parent molecule itself but by its reactive metabolites. nih.govresearchgate.net

The primary mechanisms of DNA damage include:

Formation of DNA Adducts: Electrophilic metabolites, particularly quinones formed during the Phase I metabolism of chlorophenols, can covalently bind to DNA to form adducts. nih.govresearchgate.net These adducts can interfere with DNA replication and transcription, leading to mutations.

Oxidative DNA Damage: The generation of ROS during the metabolism of chlorophenols can lead to oxidative damage to DNA bases. oup.com A key biomarker for this type of damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a lesion that can result in G:C to T:A transversions if not repaired. nih.govnih.gov Studies have shown that treatment with phenol (B47542) can sensitize DNA to the formation of 8-oxodG upon subsequent exposure to air, indicating that the phenolic structure itself can play a role in promoting oxidative damage. nih.gov

The U.S. Environmental Protection Agency (EPA) has classified chlorophenols as major toxic pollutants due to their genotoxic, mutagenic, and carcinogenic characteristics. researchgate.net Various in vitro assays have confirmed the genotoxicity of different chlorophenols. nih.gov

| Compound | Test System | Endpoint | Result |

|---|---|---|---|

| 2,3,4,5-TeCP | CHO cells | Chromosomal aberrations | Negative |

| 2,3,5,6-TeCP | CHO cells | Chromosomal aberrations | Positive |

| 2,4,5-TCP | Human lymphocytes | Chromosomal aberrations | Positive |

| 2,4,6-TCP | Chinese hamster lung cells | Chromosomal aberrations | Positive |

Selected in vitro genotoxicity data for various chlorophenols. nih.gov CHO = Chinese Hamster Ovary; TCP = Trichlorophenol; TeCP = Tetrachlorophenol.

Membrane Interaction Dynamics

Phenolic compounds, including this compound, can interact with and traverse biological membranes. The specific dynamics are governed by the physicochemical properties of the molecule, such as its hydrophobicity and the presence of functional groups. Studies on phenol have shown that it can be attached to and deposited on the surface and interior of synthetic membranes. mdpi.com

The interaction between phenolic compounds and the polymer matrix of membranes is thought to be governed by several forces:

Hydrophobic and π-π Stacking Interactions: The aromatic rings of the phenol can engage in hydrophobic and π-π stacking interactions with the lipid tails of the membrane phospholipids (B1166683) or with aromatic residues in membrane proteins. mdpi.com

Electrostatic Interactions: The hydroxyl group of the phenol can participate in electrostatic interactions and form hydrogen bonds with the polar head groups of phospholipids or with charged functional sites on membrane proteins. mdpi.com